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This technical guide provides a comprehensive overview of the Neuroblastoma Amplified

Sequence (NBAS) gene expression patterns across various human tissues. Designed for

researchers, scientists, and drug development professionals, this document details quantitative

expression data, experimental methodologies for its measurement, and the signaling pathways

in which NBAS is involved.

Quantitative Expression of NBAS in Human Tissues
The expression of the NBAS gene varies across different human tissues. The following table

summarizes the RNA and protein expression levels based on data from the Genotype-Tissue

Expression (GTEx) project and the Human Protein Atlas.[1] RNA expression is reported in

normalized Transcripts Per Million (nTPM), while protein expression is categorized as high,

medium, low, or not detected based on immunohistochemistry (IHC).
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Tissue Organ System
RNA Expression
(nTPM)[1]

Protein Expression
Level[1][2]

Adrenal Gland Endocrine System 15.3 Medium

Appendix Lymphoid Tissue 10.1 Low

Bone Marrow Hematopoietic System 12.8 Medium

Brain (Cerebral

Cortex)
Nervous System 14.2 Medium

Breast Reproductive System 11.5 Low

Cervix, Uterine Reproductive System 13.1 Medium

Colon Gastrointestinal Tract 11.9 Medium

Duodenum Gastrointestinal Tract 12.4 Medium

Endometrium Reproductive System 13.7 Medium

Esophagus Gastrointestinal Tract 9.8 Low

Fallopian Tube Reproductive System 16.2 Medium

Gallbladder Gastrointestinal Tract 18.1 High

Heart Muscle
Cardiovascular

System
9.5 Low

Kidney Renal System 14.8 Medium

Liver Gastrointestinal Tract 17.5 High

Lung Respiratory System 11.2 Low

Lymph Node Lymphoid Tissue 13.5 Medium

Ovary Reproductive System 15.8 Medium

Pancreas Endocrine System 13.9 Medium

Placenta Reproductive System 14.5 Medium

Prostate Reproductive System 12.2 Medium
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Rectum Gastrointestinal Tract 11.7 Medium

Salivary Gland Gastrointestinal Tract 13.3 Medium

Skeletal Muscle
Musculoskeletal

System
7.9 Low

Skin Integumentary System 9.2 Low

Small Intestine Gastrointestinal Tract 12.6 Medium

Spleen Lymphoid Tissue 12.1 Medium

Stomach Gastrointestinal Tract 11.0 Medium

Testis Reproductive System 10.5 Low

Thyroid Gland Endocrine System 14.1 Medium

Tonsil Lymphoid Tissue 11.4 Medium

Urinary Bladder Renal System 10.8 Low

Experimental Protocols for Gene and Protein
Expression Analysis
Accurate quantification of gene and protein expression is critical for understanding the role of

NBAS in health and disease. The following are detailed methodologies for key experimental

techniques.

RNA-Sequencing (RNA-Seq) for Gene Expression
Profiling
RNA-Seq provides a comprehensive and quantitative view of the transcriptome.[3][4]

Objective: To quantify the abundance of NBAS transcripts in a given tissue.

Methodology:

RNA Isolation: Total RNA is extracted from fresh-frozen tissue samples using a suitable

method like TRIzol reagent or a column-based kit.[5] The quality and integrity of the
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extracted RNA are assessed using a spectrophotometer and an automated electrophoresis

system, ensuring a high RNA Integrity Number (RIN) > 7.0.[4][6]

Library Preparation:

mRNA is enriched from the total RNA population using oligo(dT) magnetic beads.

The enriched mRNA is fragmented into smaller pieces.

First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and

random primers.[3]

Second-strand cDNA is synthesized, incorporating dUTP in place of dTTP for

strandedness.[7]

The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added

to the 3' ends.

Sequencing adapters are ligated to the ends of the cDNA fragments.

The library is amplified by PCR to generate a sufficient quantity of DNA for sequencing.

Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS)

platform.[3]

Data Analysis:

The raw sequencing reads are subjected to quality control.

Reads are aligned to a reference genome.

The number of reads mapping to the NBAS gene is counted.

The raw counts are normalized to account for sequencing depth and gene length, typically

expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per

Million mapped reads (FPKM).[4]
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Immunohistochemistry (IHC) for Protein Localization
and Expression
IHC allows for the visualization of protein expression within the cellular context of a tissue.[8]

Objective: To determine the localization and semi-quantitative expression level of the NBAS

protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Methodology:

Tissue Preparation:

Tissue samples are fixed in 10% neutral buffered formalin and embedded in paraffin wax.

4 µm-thick sections are cut and mounted on positively charged slides.[9]

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated

through a graded series of ethanol solutions.[9]

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the

slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.[8][9] This step is crucial

for unmasking the antigenic sites.[8]

Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking

solution, such as normal goat serum.[9]

Primary Antibody Incubation: The slides are incubated with a primary antibody specific to the

NBAS protein.

Secondary Antibody and Detection:

A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the

primary antibody is applied.[9]

The protein of interest is visualized using a chromogen, such as 3,3'-diaminobenzidine

(DAB), which produces a brown precipitate at the site of the antigen.[9]
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Counterstaining: The nuclei are counterstained with hematoxylin to provide cellular context.

[9]

Dehydration and Mounting: The slides are dehydrated through a graded ethanol series and

xylene, and a coverslip is mounted.

Analysis: The staining intensity and the percentage of positively stained cells are assessed

by a pathologist to determine the protein expression level (e.g., high, medium, low, not

detected).[9][10]

Quantitative Real-Time PCR (qPCR) for Gene Expression
Validation
qPCR is a sensitive technique used to measure the amount of a specific transcript.[11][12]

Objective: To validate RNA-Seq data by quantifying NBAS mRNA levels.

Methodology:

RNA Isolation and cDNA Synthesis: High-quality total RNA is isolated as described for RNA-

Seq. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase,

dNTPs, and a mix of oligo(dT) and random hexamer primers.[5]

Primer Design: Gene-specific primers for NBAS and a stable reference gene (e.g., GAPDH,

ACTB) are designed to amplify a short product (70-200 bp). To avoid amplification of

genomic DNA, primers should ideally span an exon-exon junction.[13]

qPCR Reaction: The qPCR reaction mixture is prepared containing cDNA template, forward

and reverse primers, and a qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a

fluorescently labeled probe (e.g., TaqMan).[5]

Thermal Cycling: The reaction is performed in a real-time PCR instrument. The cycling

protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation,

annealing, and extension.[11]

Data Analysis: The instrument monitors the fluorescence at each cycle. The cycle at which

the fluorescence crosses a certain threshold is called the quantification cycle (Cq) or
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threshold cycle (Ct).[5] The relative expression of NBAS is calculated using the ΔΔCq

method, normalizing the Cq value of NBAS to the Cq value of the reference gene.[5]

Signaling Pathways and Cellular Functions of NBAS
The NBAS protein is a crucial component of intracellular trafficking and RNA surveillance

pathways.

Golgi-to-ER Retrograde Transport
NBAS is a subunit of the NRZ tethering complex, which also includes ZW10 and RINT1.[14][15]

This complex plays a vital role in the retrograde transport of vesicles from the Golgi apparatus

to the endoplasmic reticulum (ER).[14] This process is essential for recycling cellular

components and maintaining the integrity of both organelles.[14] NBAS acts as a linker,

connecting the t-SNAREs on the ER membrane with the vesicle, facilitating the docking and

fusion process.[16][17]

Nonsense-Mediated mRNA Decay (NMD)
Recent studies have revealed a role for NBAS in the nonsense-mediated mRNA decay (NMD)

pathway.[16][18] NMD is a surveillance mechanism that degrades mRNAs containing

premature termination codons (PTCs), preventing the synthesis of potentially harmful truncated

proteins.[18] NBAS, in conjunction with other core NMD factors, helps to co-regulate a large

number of endogenous RNA targets.[16] This function highlights the role of NBAS in

maintaining the fidelity of gene expression.[18]

Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using

Graphviz.
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NBAS Signaling Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12075416/
https://www.frontiersin.org/journals/pediatrics/articles/10.3389/fped.2020.00577/full
https://www.frontiersin.org/journals/pediatrics/articles/10.3389/fped.2020.00577/full
https://www.benchchem.com/product/b1230231#nbas-gene-expression-patterns-in-different-human-tissues
https://www.benchchem.com/product/b1230231#nbas-gene-expression-patterns-in-different-human-tissues
https://www.benchchem.com/product/b1230231#nbas-gene-expression-patterns-in-different-human-tissues
https://www.benchchem.com/product/b1230231#nbas-gene-expression-patterns-in-different-human-tissues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1230231?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

